molecular formula C15H19N3O B13851866 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole

Katalognummer: B13851866
Molekulargewicht: 257.33 g/mol
InChI-Schlüssel: JUAVIOWGMDVLCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Vorbereitungsmethoden

The synthesis of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole typically involves the following steps:

    Methoxylation: The addition of a methoxy group to a phenyl ring.

    Triazole Formation: The formation of the triazole ring through cyclization reactions.

Specific reaction conditions and reagents may vary depending on the desired yield and purity. Industrial production methods may involve optimization of these steps to ensure scalability and cost-effectiveness.

Analyse Chemischer Reaktionen

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Wirkmechanismus

The mechanism of action of 5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole can be compared with other similar compounds, such as:

    Cyclohexyl 3-methoxyphenyl ketone: Shares the cyclohexyl and methoxyphenyl groups but differs in the core structure.

    N-cyclohexyl-3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-amine: Contains a similar methoxyphenyl group but has an oxadiazole ring instead of a triazole ring.

The uniqueness of this compound lies in its specific combination of functional groups and the triazole ring, which may confer distinct properties and applications.

Eigenschaften

Molekularformel

C15H19N3O

Molekulargewicht

257.33 g/mol

IUPAC-Name

5-cyclohexyl-3-(3-methoxyphenyl)-1H-1,2,4-triazole

InChI

InChI=1S/C15H19N3O/c1-19-13-9-5-8-12(10-13)15-16-14(17-18-15)11-6-3-2-4-7-11/h5,8-11H,2-4,6-7H2,1H3,(H,16,17,18)

InChI-Schlüssel

JUAVIOWGMDVLCL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NNC(=N2)C3CCCCC3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.